Superior In Vitro Cytotoxicity Against MCF-7 Breast Cancer Cells Compared to Other Benzothiazole Ureas
In a direct head-to-head series of benzothiazole urea and thiourea derivatives, compound 3 (the target structure) demonstrated the highest in vitro cytotoxic activity against MCF-7 breast cancer cells among all synthesized analogs [1]. The study compared compound 3 against other N1-substituted benzothiazolyl ureas and thioureas, finding it superior to compounds bearing phenyl, 4-chlorophenyl, and 4-methoxyphenyl substituents at the N3 position. Although the publication only provides full numerical IC50 values in the full text, the qualitative ranking established 3 as the top performer in the panel.
| Evidence Dimension | Cytotoxic potency ranking against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Ranked #1 (highest activity) in a series of benzothiazole urea/thiourea derivatives |
| Comparator Or Baseline | Other N1-(benzothiazol-2-yl)-N3-substituted ureas/thioureas (phenyl, 4-chlorophenyl, 4-methoxyphenyl, etc.) |
| Quantified Difference | Not reported as absolute IC50 in accessible abstract; qualitative ranking indicates superior potency |
| Conditions | In vitro cytotoxicity assay against MCF-7 breast cancer cell line |
Why This Matters
For researchers screening anti-breast cancer scaffolds, this ranking positions the unsubstituted morpholino-urea as the most promising starting point within this specific chemotype, justifying its selection over substituted analogs that showed weaker activity.
- [1] Abdel-Rahman, H. M., & Morsy, M. A. (2007). Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 57-64. PMID: 17373548. View Source
